molecular formula C8H5N5O4 B14068383 3,6-Dinitro-1,8-naphthyridin-2-amine CAS No. 101478-15-3

3,6-Dinitro-1,8-naphthyridin-2-amine

Cat. No.: B14068383
CAS No.: 101478-15-3
M. Wt: 235.16 g/mol
InChI Key: HFQWPADBKCYDAP-UHFFFAOYSA-N
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Description

3,6-Dinitro-1,8-naphthyridin-2-amine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dinitro-1,8-naphthyridin-2-amine typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . Another approach involves the Friedländer synthesis using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis of naphthyridines can be applied, which include optimizing reaction conditions for higher yields and purity, and employing eco-friendly and cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3,6-Dinitro-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups into the naphthyridine ring.

Scientific Research Applications

3,6-Dinitro-1,8-naphthyridin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: A parent compound with similar structural features but lacking the nitro groups.

    3-Amino-1,8-naphthyridine: Similar structure with an amino group instead of nitro groups.

    6-Nitro-1,8-naphthyridine: Contains a single nitro group, offering different reactivity and applications.

Uniqueness

3,6-Dinitro-1,8-naphthyridin-2-amine is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and biological activity. The nitro groups enhance its potential as a fluorescent probe and its antimicrobial and anticancer properties .

Properties

CAS No.

101478-15-3

Molecular Formula

C8H5N5O4

Molecular Weight

235.16 g/mol

IUPAC Name

3,6-dinitro-1,8-naphthyridin-2-amine

InChI

InChI=1S/C8H5N5O4/c9-7-6(13(16)17)2-4-1-5(12(14)15)3-10-8(4)11-7/h1-3H,(H2,9,10,11)

InChI Key

HFQWPADBKCYDAP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=NC2=NC=C1[N+](=O)[O-])N)[N+](=O)[O-]

Origin of Product

United States

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